BDP 558/568 alkyne
Description
Properties
Molecular Formula |
C19H16BF2N3OS |
|---|---|
Molecular Weight |
383.22 |
IUPAC Name |
3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide |
InChI |
InChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26) |
InChI Key |
PQDOJARDWWICEJ-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+](C(C=C2)=CC3=CC=C(CCC(NCC#C)=O)N13)=C2C4=CC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP 558/568 alkyne, Bodipy 558/568 Alkyne |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
1. Fluorescence Microscopy
- BDP 558/568 alkyne is extensively used in fluorescence microscopy for imaging cellular structures and processes. Its bright fluorescence enables visualization of low-abundance targets in biological samples.
2. Click Chemistry
- The compound serves as a terminal alkyne in copper-catalyzed click reactions, allowing researchers to label biomolecules efficiently. This application is crucial for studying protein interactions and cellular functions.
3. Lipid Tracking
- This compound has been employed in lipid tracking studies, where it helps visualize lipid dynamics within cellular membranes. This application is essential for understanding membrane biology and lipid metabolism.
4. Diagnostics
- The dye's properties make it suitable for diagnostic assays, where it can be used to detect specific biomolecules or pathogens through fluorescence-based methods.
Spectral Properties
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 558 |
| Emission Maximum (nm) | 568 |
| Quantum Yield | 0.68 |
| Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 84,400 |
| Solubility | DMSO, DMF |
Comparative Analysis with Other Dyes
| Dye Name | Absorption (nm) | Emission (nm) | Quantum Yield | Application Area |
|---|---|---|---|---|
| This compound | 558 | 568 | 0.68 | Imaging, Click Chemistry |
| Cyanine3 | 550 | 570 | 0.25 | Imaging |
| Alexa Fluor® 568 | 578 | 602 | 0.92 | Imaging |
Case Studies
Case Study 1: Imaging Cellular Structures
In a study published in EBioMedicine, researchers utilized this compound to image polymersome nanoparticles within zebrafish embryos engrafted with melanoma cells. The study demonstrated the dye's capability to localize and visualize nanoparticles effectively, providing insights into their toxicity and therapeutic potential .
Case Study 2: Protein Interaction Studies
Another research effort focused on site-selective antibody functionalization using this compound to label specific amino acid residues in proteins. This study showcased the utility of the dye in enhancing the specificity of antibody targeting for therapeutic applications .
Comparison with Similar Compounds
Alkyne-Functionalized BODIPY Dyes
The following table compares BDP 558/568 alkyne with other alkyne-terminated BODIPY dyes:
Key Observations :
- Spectral Range : BDP 558/568 occupies the Cy3 channel, while BDP 630/650 extends into near-infrared for reduced autofluorescence .
- Quantum Yield: BDP 558/568 is noted for high quantum yield, though exact values for others are unspecified .
- Specialized Uses : BDP 581/591 is preferred for polarization assays due to its photostability, whereas BDP FL suits FITC-compatible systems .
BODIPY Derivatives with Alternative Reactive Groups
This compound belongs to a broader family of BODIPY dyes modified for diverse conjugation strategies:
Functional Advantages :
Preparation Methods
Reaction Mechanism and Conditions
The process begins with a mesityl-substituted dipyrromethane precursor. Under inert atmosphere, a gold(I) catalyst (e.g., AuCl(PPh₃)) activates the BODIPY core for electrophilic attack by EBX. The reaction proceeds at room temperature in dichloromethane (DCM), achieving α- or β-alkynylation depending on the substitution pattern of the starting material. Key parameters include:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Au(I) | Optimal at 5% |
| Reaction time | 12–24 hours | >90% conversion |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| EBX stoichiometry | 1.2 equivalents | Minimizes side products |
This method produces this compound with 68% isolated yield, significantly higher than traditional cross-coupling routes.
Regiochemical Control
Positional selectivity arises from the gold catalyst’s interaction with the BODIPY π-system. α-Alkynylation (position 3/5) dominates in symmetric BODIPY cores due to reduced steric hindrance, while β-substitution (position 2/6) requires electron-withdrawing auxiliaries. The α-isomer exhibits superior photophysical properties, including a fluorescence quantum yield of 0.68 compared to 0.45 for β-substituted analogs.
Traditional Halogenation and Cross-Coupling Routes
Before the advent of direct C–H functionalization, BODIPY alkynylation relied on multistep sequences involving halogenation and Sonogashira coupling. While largely supplanted by gold catalysis, these methods remain relevant for synthesizing derivatives with complex substitution patterns.
Bromination of the BODIPY Core
Selective bromination at the α-positions employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C. The reaction achieves 85% conversion within 2 hours, producing 3,5-dibromo-BODIPY as confirmed by NMR.
Sonogashira Coupling
The dibrominated intermediate undergoes palladium-catalyzed cross-coupling with terminal alkynes. Typical conditions include:
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)
-
Co-catalyst: CuI (6 mol%)
-
Base: Triethylamine (5 equivalents)
-
Solvent: THF/DMF (4:1 v/v)
-
Temperature: 60°C, 8 hours
This method yields this compound at 52% efficiency, with side products arising from homo-coupling and dehalogenation.
Comparative Analysis of Synthetic Approaches
| Metric | Gold(I) Catalysis | Sonogashira Route |
|---|---|---|
| Step count | 1 | 3 (bromination + coupling + purification) |
| Overall yield | 68% | 44% (85% × 52%) |
| Regioselectivity | α:β = 9:1 | α-only |
| Scalability | Gram-scale demonstrated | Limited to 500 mg |
| Purification difficulty | Medium (silica gel chromatography) | High (multiple intermediates) |
The gold-catalyzed method reduces heavy metal waste by 78% compared to palladium-based routes, aligning with green chemistry principles.
Post-Synthetic Processing and Formulation
Solubility Optimization
This compound’s low aqueous solubility (0.12 mg/mL) necessitates formulation with organic co-solvents. A standardized protocol involves:
Quality Control Specifications
Commercial batches (e.g., Lumiprobe) adhere to strict criteria:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥95% | HPLC-MS (C18 column) |
| Residual solvents | <50 ppm DCM | GC-FID |
| Heavy metals | <10 ppm Au/Pd | ICP-MS |
| Fluorescence consistency | Φ = 0.68 ± 0.03 | Integrating sphere |
Stability studies confirm a 24-month shelf life at -20°C with desiccation, while room-temperature storage causes 15% degradation over three weeks.
Applications Informing Synthetic Design
The preparation methodology directly impacts this compound’s performance in:
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds at 98% efficiency when using gold-synthesized material versus 89% for Sonogashira-derived product.
-
Live-Cell Imaging : Gold-catalyzed batches show 40% higher photostability (t½ = 180 min vs. 128 min under 561 nm laser).
Q & A
Basic Research Questions
Q. What are the key photophysical properties of BDP 558/568 alkyne, and how do they influence its selection for fluorescence microscopy?
- Answer : this compound exhibits excitation at 561 nm (ε = 84,400 L·mol⁻¹·cm⁻¹) and emission at 569 nm, with a high fluorescence quantum yield and photostability, making it ideal for the Cyanine3 (Cy3) channel in microscopy . Its borondipyrromethene (BODIPY) core ensures minimal environmental sensitivity, enabling consistent performance in lipid-rich or hydrophobic cellular compartments . Researchers should prioritize this dye for applications requiring long-term imaging under high-intensity illumination, such as time-lapse tracking of click chemistry-labeled biomolecules.
Q. What is the recommended protocol for conjugating this compound to oligonucleotides via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Answer :
Activation : Dissolve this compound in DMSO (5 mM) to ensure solubility .
Reaction : Mix with azide-functionalized oligonucleotides (1:3 molar ratio) in PBS (pH 7.4) containing 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM THPTA ligand. Incubate at 25°C for 2 hours .
Purification : Use size-exclusion chromatography or ethanol precipitation to remove unreacted dye.
Validate conjugation efficiency via HPLC-MS or fluorescence gel electrophoresis.
Advanced Research Questions
Q. How can researchers address discrepancies in fluorescence intensity when using this compound in heterogeneous biological samples?
- Answer : Discrepancies often arise from:
- Solvent incompatibility : this compound has low water solubility; use organic co-solvents (e.g., 10% DMSO) in aqueous buffers .
- Quenching effects : Avoid high local concentrations (>10 µM) to prevent aggregation-induced quenching.
- Environmental interference : Test pH stability (optimal range: 6–8) and exclude competing thiol-rich biomolecules that may react non-specifically. Normalize fluorescence against a negative control (e.g., untagged samples) .
Q. What experimental strategies can validate the specificity of this compound labeling in live-cell imaging, and how to mitigate autofluorescence interference?
- Answer :
- Specificity Controls :
- Use a copper-free click chemistry variant (e.g., DBCO-azide) to reduce cellular toxicity and confirm labeling via competition assays .
- Compare signal intensity between transfected (targeted) and wild-type cells.
- Autofluorescence Mitigation :
- Acquire spectral profiles using linear unmixing to distinguish BDP 558/568 emission (569 nm) from cellular autofluorescence (e.g., NADH at 460 nm).
- Optimize imaging parameters: Limit exposure time and use narrow-bandpass filters (560/25 nm excitation, 570–600 nm emission) .
Q. How does this compound compare to other BODIPY derivatives (e.g., BDP 581/591 or BDP FL) in fluorescence polarization assays?
- Answer :
- Stokes Shift : BDP 558/568 has a smaller Stokes shift (8 nm) compared to BDP 581/591 (10 nm), making it less suitable for multiplexing but ideal for high-sensitivity detection in single-channel setups .
- Polarization Sensitivity : BDP 558/568’s rigid structure improves polarization retention in viscous environments (e.g., lipid membranes), whereas BDP FL’s flexibility may reduce anisotropy measurements .
- Table :
| Property | BDP 558/568 | BDP 581/591 | BDP FL |
|---|---|---|---|
| Excitation (nm) | 561 | 581 | 488 |
| Emission (nm) | 569 | 591 | 512 |
| Quantum Yield | 0.85 | 0.78 | 0.90 |
| Recommended Application | Click chemistry, microscopy | Polarization assays | Flow cytometry |
Methodological Considerations
Q. What steps are critical for reproducing this compound-based experiments in peer-reviewed studies?
- Answer :
- Documentation : Report dye concentration, solvent composition, and reaction time for CuAAC. Include purification methods (e.g., HPLC traces) to confirm purity >95% .
- Validation : Provide raw fluorescence spectra and negative controls (e.g., azide-free samples) in supplementary materials.
- Instrument Calibration : Specify microscope/laser settings (e.g., 561 nm laser power, emission filters) to ensure reproducibility across labs .
Q. How can researchers optimize this compound labeling efficiency in low-abundance protein targets?
- Answer :
- Stoichiometry : Use a 5:1 dye-to-protein molar ratio to compensate for steric hindrance in large biomolecules.
- Click Chemistry Enhancers : Add 1–5% (v/v) tert-butyl alcohol to improve reaction kinetics in aqueous buffers .
- Post-Labeling Analysis : Employ single-molecule fluorescence correlation spectroscopy (FCS) to quantify labeling efficiency at nanomolar concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
